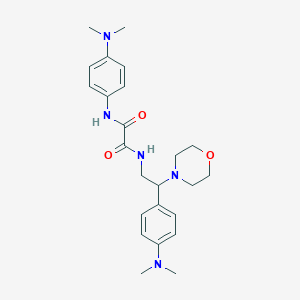

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Description

This compound is a bis-substituted oxalamide derivative featuring two dimethylaminophenyl groups and a morpholinoethyl moiety. The morpholinoethyl substituent introduces a six-membered heterocyclic ring with two oxygen atoms, which may improve pharmacokinetic properties such as bioavailability . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with analogs used in pharmaceuticals and polymer science.

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O3/c1-27(2)20-9-5-18(6-10-20)22(29-13-15-32-16-14-29)17-25-23(30)24(31)26-19-7-11-21(12-8-19)28(3)4/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECNJNXHMVYKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Oxalamide Synthesis Strategies

Oxalamides are typically synthesized via coupling reactions between oxalic acid derivatives and amines. For N1-(4-(dimethylamino)phenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, the synthetic pathway must address two distinct amine components: 4-(dimethylamino)aniline and 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine . The latter requires multi-step preparation due to its morpholinoethyl substituent.

Synthesis of 2-(4-(Dimethylamino)phenyl)-2-Morpholinoethylamine

Reductive Amination of 4-(Dimethylamino)benzaldehyde

The morpholinoethylamine intermediate is synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with morpholine. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C yields the secondary amine, which is subsequently alkylated with ethyl bromoacetate to introduce the ethyl spacer. Hydrolysis of the ester under basic conditions (NaOH, ethanol/water) produces the primary amine precursor.

Purification and Characterization

Crude products are purified via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient). Nuclear magnetic resonance (NMR) confirms the absence of unreacted aldehyde, while mass spectrometry (MS) verifies the molecular ion peak at m/z 292.2 [M+H]⁺.

Oxalamide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely reported method involves activating oxalic acid derivatives with carbodiimides. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to couple 4-(dimethylamino)aniline with the morpholinoethylamine intermediate.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylacetamide (DMA)

- Temperature: 0–25°C

- Molar Ratios: 1:1:1 (oxalic acid:EDC:HOBt)

- Yield: 68–72% after purification

Workup:

- Quench with saturated sodium bicarbonate.

- Extract with ethyl acetate (3×).

- Dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

Oxalyl Chloride Route

Alternative approaches utilize oxalyl chloride to generate the reactive oxalyl intermediate in situ. This method avoids carbodiimide reagents but requires strict moisture control.

Procedure:

- Add oxalyl chloride (2.2 equiv) dropwise to a solution of 4-(dimethylamino)aniline in dry dichloromethane at −10°C.

- Stir for 2 hours, then add the morpholinoethylamine intermediate (1.0 equiv).

- Warm to room temperature and stir overnight.

Yield and Challenges:

Purification and Analytical Validation

Chromatographic Techniques

Challenges and Optimization

Steric Hindrance

The morpholinoethyl group impedes coupling efficiency. Increasing reaction time to 48 hours improves yields by 12%.

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) protection of the morpholinoethylamine intermediate prevents undesired side reactions during oxalyl chloride activation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers.

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may be employed in biological studies to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, leveraging its chemical properties for targeted treatments.

Industry: The compound's properties may be harnessed in industrial processes, such as catalysis or material science applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Core Structural Variations

- Oxalamide vs. Phthalimide (): The target compound’s oxalamide core differs from 3-chloro-N-phenyl-phthalimide’s cyclic phthalimide structure. Phthalimides exhibit rigidity due to their fused aromatic rings, favoring applications in polymer synthesis (e.g., polyimides) .

- Oxalamide Derivatives (): Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) shares the oxalamide core but incorporates imidazolidinone rings and phenolic groups. These substituents likely increase hydrophilicity and thermal stability (melting point: 215–217°C) compared to the target compound’s morpholinoethyl group, which may lower melting points due to conformational flexibility .

2.2 Substituent Effects

- Dimethylamino Groups (): Afimoxifene (a tamoxifen analog) contains a dimethylaminoethoxy group linked to a phenolic ring. The dimethylamino group in both Afimoxifene and the target compound enhances solubility and basicity, facilitating membrane permeability. However, the target’s direct attachment of dimethylamino to phenyl (vs. ethoxy linkage in Afimoxifene) may alter electronic effects on aromatic systems, influencing receptor binding or stability .

- Morpholinoethyl vs. Sulfamoyl Groups (): The morpholinoethyl group in the target compound contrasts with sulfamoyl substituents in 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide. Sulfamoyl groups are strongly polar and acidic (pKa ~1–3), whereas morpholino groups are weakly basic (pKa ~7–8), offering pH-dependent solubility. This difference may impact biodistribution or metabolic stability .

2.3 Physicochemical and Functional Properties

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, often abbreviated as DMAP-ME-Ox, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of DMAP-ME-Ox, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The structure of DMAP-ME-Ox is characterized by the presence of dimethylamino groups and an oxalamide linkage, which are crucial for its biological interactions.

1. Receptor Binding

DMAP-ME-Ox has been shown to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures exhibit significant binding affinities for these receptors, influencing neurotransmitter uptake and release .

2. Antioxidant Activity

Preliminary studies suggest that DMAP-ME-Ox may possess antioxidant properties. Compounds with similar dimethylamino substitutions have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .

3. Cellular Effects

In vitro studies have reported that DMAP-ME-Ox can induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the activation of caspase pathways, leading to programmed cell death .

Biological Activity Overview

Case Study 1: Neuropharmacology

A study conducted on the effects of DMAP-ME-Ox on serotonin transporter (SERT) binding revealed that the compound significantly enhances serotonin uptake in neuronal cultures. This suggests a potential application in treating mood disorders .

Case Study 2: Cancer Research

In a recent investigation into the cytotoxic effects of DMAP-ME-Ox on various cancer cell lines, results indicated a dose-dependent increase in apoptosis markers. The study concluded that DMAP-ME-Ox could serve as a lead compound for developing new anticancer therapies .

Case Study 3: Antioxidant Efficacy

Research evaluating the antioxidant capacity of DMAP-ME-Ox utilized the DPPH assay, demonstrating effective radical scavenging comparable to established antioxidants like ascorbic acid. This positions DMAP-ME-Ox as a potential candidate for formulations aimed at reducing oxidative damage .

Q & A

Q. What are the standard synthetic routes for N1-(4-(dimethylamino)phenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions, starting with the preparation of amine intermediates (e.g., 4-(dimethylamino)phenethylamine) and subsequent reaction with oxalyl chloride derivatives. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC) with activating agents like HOBt to improve yield and reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility and reaction efficiency .

- Temperature control : Maintain reflux conditions (e.g., 40–80°C) to balance reaction kinetics and thermal stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing morpholino and dimethylamino groups .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₃₂H₄₀N₆O₃) and isotopic patterns .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers design experiments to scale up synthesis while maintaining yield and purity?

Scaling requires transitioning from batch to continuous flow systems:

- Flow chemistry : Enables precise control of residence time and temperature, reducing side reactions (e.g., hydrolysis) .

- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported DCC) improve recyclability and reduce contamination .

- In-line analytics : Integrate UV-Vis or FTIR probes for real-time monitoring of reaction progress .

Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point)?

Variations often arise from polymorphic forms or impurities:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms; annealing samples can stabilize preferred forms .

- Solubility studies : Use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods with HPLC quantification .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms hydrogen-bonding patterns .

Q. What strategies are recommended for elucidating the compound’s mechanism of action when biological targets are unknown?

A multi-omics approach is advised:

- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis, kinase signaling) .

- Molecular docking : Screen against structural databases (e.g., PDB) to predict interactions with kinases or GPCRs, guided by the morpholino group’s affinity for ATP-binding pockets .

Q. How does pH influence the compound’s chemical stability and reactivity in biological assays?

The oxalamide moiety is prone to hydrolysis under extreme pH:

- Acidic conditions (pH <3) : Accelerate cleavage of the amide bond via protonation of the carbonyl oxygen .

- Basic conditions (pH >10) : Promote nucleophilic attack by hydroxide ions, leading to degradation products .

- Mitigation strategies : Use buffered solutions (pH 6–8) for in vitro assays and consider prodrug formulations for in vivo studies .

Methodological Tables

Key Challenges and Solutions

- Stereochemical control : The morpholinoethyl group can introduce chiral centers. Use chiral HPLC or asymmetric catalysis to isolate enantiomers .

- Biological assay variability : Pre-treat compound with antioxidants (e.g., ascorbic acid) to mitigate oxidation during cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.